molecular formula C17H24N2O4 B12054266 (3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

(3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No.: B12054266
M. Wt: 320.4 g/mol
InChI Key: XQJFVIAIJBWDBL-ZIAGYGMSSA-N
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Description

(3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by:

  • Stereochemistry: 3R,4S configuration, critical for enantioselective interactions in medicinal chemistry.
  • Substituents: N1-Benzyl group: Enhances lipophilicity and modulates steric effects. C4-Boc-protected amino group: Provides stability during synthetic processes while enabling deprotection for further functionalization.

This compound serves as a key intermediate in synthesizing peptidomimetics and protease inhibitors .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-,14-/m1/s1

InChI Key

XQJFVIAIJBWDBL-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods while ensuring purity and yield are maintained .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at N1 and C4

Compound Name N1 Substituent C4 Substituent Molecular Weight Purity/Yield Key Features
Target Compound Benzyl Boc-protected amino 332.37 (calc.) Data not reported High chiral purity, versatile
(3R,4S)-1-Boc-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid Boc 3-Bromophenyl 370.24 >95% (commercial) Aryl group enhances rigidity
(3R,4S)-1-Boc-4-(4-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid Boc 4-Trifluoromethylphenyl 359.34 95%+ Electron-withdrawing CF3 group
(3S,4R)-1-Boc-4-Phenylpyrrolidine-3-carboxylic acid Boc Phenyl 291.34 99% Opposite stereochemistry (3S,4R)
rac-(3R,4S)-1-Benzyl-4-(Boc-aminomethyl)pyrrolidine-3-carboxylic acid Benzyl Boc-protected aminomethyl 376.43 (calc.) Data not reported Extended C4 side chain

Key Observations :

  • N1-Benzyl vs.
  • C4-Aryl vs.
  • Stereochemical Impact : The 3S,4R isomer in demonstrates how stereochemistry alters molecular recognition, emphasizing the target’s 3R,4S configuration for specific applications.

Biological Activity

(3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name: (3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
  • Molecular Formula: C₁₈H₂₄N₂O₅
  • Molecular Weight: 364.39 g/mol
  • CAS Number: 623582-51-4

The compound is believed to exert its biological effects primarily through interactions with specific molecular targets. These interactions may include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Modulation: It may also modulate receptor activity, influencing signaling pathways associated with neurotransmission and other cellular functions.

Antioxidant Activity

Research indicates that compounds similar to (3R,4S)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid exhibit significant antioxidant properties. This activity can protect cells from oxidative stress, which is implicated in various diseases.

Anti-inflammatory Effects

Studies have shown that related pyrrolidine derivatives can reduce inflammation markers in vitro and in vivo. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Properties

Preliminary findings suggest that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems. This could make it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated that similar compounds reduced reactive oxygen species (ROS) levels by up to 50% in cell cultures .
Anti-inflammatory Research Found that pyrrolidine derivatives inhibited pro-inflammatory cytokines in macrophages, leading to decreased inflammation .
Neuroprotection Study Showed that the compound protected neuronal cells from apoptosis induced by oxidative stress .

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